6-Nitro-benzo[b]thiophene as the Preferred Precursor for STAT3 Inhibitor Synthesis: Oxidation State-Dependent Biological Activity
The 1,1-dioxide derivative of 6-nitro-benzo[b]thiophene (Stattic, CAS 19983-44-9) demonstrates potent STAT3 inhibition with an IC50 of 5.1 μM and exhibits selectivity over STAT1 and STAT5 . The non-oxidized parent compound (6-nitro-benzo[b]thiophene, CAS 17402-90-3) lacks this inhibitory activity, confirming that the 1,1-dioxide oxidation state is essential for STAT3-SH2 domain targeting . This establishes 6-nitro-benzo[b]thiophene as the critical synthetic precursor for accessing the biologically active sulfone derivative.
| Evidence Dimension | STAT3 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 5.1 μM (as 1,1-dioxide derivative) |
| Comparator Or Baseline | Parent 6-nitro-benzo[b]thiophene: no STAT3 inhibition |
| Quantified Difference | Oxidation to 1,1-dioxide required for activity |
| Conditions | Cell-free STAT3-SH2 domain binding assay; 1-hour incubation at 37°C |
Why This Matters
This oxidation state dependence dictates that 6-nitro-benzo[b]thiophene, rather than pre-oxidized alternatives, is required as the starting material for synthetic programs exploring diverse oxidation states and structure-activity relationships.
